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molecular formula C13H11NO B1265706 3-Aminobenzophenone CAS No. 2835-78-1

3-Aminobenzophenone

Cat. No. B1265706
M. Wt: 197.23 g/mol
InChI Key: FUADXEJBHCKVBN-UHFFFAOYSA-N
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Patent
US04223039

Procedure details

With agitation, 4.9 g 4-chlorobenzoyl chloride are added bit by bit to a solution, cooled to 5° C., of 5 g 3-amino-benzophenone in 60 ml dimethylacetamide, in the presence of 4.9 g triethylamine.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[NH2:11][C:12]1[CH:13]=[C:14]([CH:23]=[CH:24][CH:25]=1)[C:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:16].C(N(CC)CC)C>CC(N(C)C)=O>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:11][C:12]2[CH:13]=[C:14]([CH:23]=[CH:24][CH:25]=2)[C:15]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:16])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=C(C(=O)C2=CC=CC=C2)C=CC1
Name
Quantity
4.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C(=O)NC=2C=C(C(=O)C3=CC=CC=C3)C=CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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